molecular formula C18H15ClFNO B1343414 (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-66-1

(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1343414
CAS RN: 898763-66-1
M. Wt: 315.8 g/mol
InChI Key: QGJRABGLXQLQFE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains phenyl groups, which are aromatic rings of six carbon atoms, substituted with chlorine and fluorine atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of the corresponding phenyl and pyrrole precursors . The reaction conditions and the specific reagents used can vary depending on the desired product .


Molecular Structure Analysis

The molecule contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and two nitrogen atoms . It also contains phenyl rings, which are six-membered carbon rings with alternating single and double bonds, and are substituted with chlorine and fluorine atoms .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the pyrrole ring or the phenyl rings. For example, the pyrrole ring could undergo electrophilic substitution reactions . The chlorine and fluorine atoms on the phenyl rings could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrole ring could make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Anti-HIV-1 Activity

Based on molecular docking studies performed on similar indolyl and oxochromenyl xanthenone derivatives , this compound might exhibit potential as an inhibitor in anti-HIV-1 therapies.

Synthesis of Biaryl Amides

Biaryl amides have shown muscarinic acetylcholine receptor subtype M1 agonistic activity . The compound could be involved in the synthesis of these amides, contributing to research in neurological disorders and cognitive enhancement.

Kinesin Spindle Protein Inhibitors

The compound could be used in the synthesis of kinesin spindle protein inhibitors , which are important in cancer therapy as they interfere with cell division.

GABA α2/3 Agonist Preparation

GABA agonists are significant in treating various neurological conditions. This compound may play a role in the preparation of GABA α2/3 agonists , aiding research into treatments for anxiety disorders and epilepsy.

Therapeutic Potential in Imidazole Containing Compounds

Given its structural similarity to imidazole derivatives, this compound might have therapeutic potential in areas where imidazole is utilized, such as antifungal, antibacterial, and anticancer agents .

Mechanism of Action

Mode of Action

Based on its structural similarity to indole derivatives and imidazole-containing compounds , it might interact with its targets through similar mechanisms. These could include binding to receptors, inhibiting enzymes, or modulating ion channels. The exact changes resulting from these interactions would depend on the specific targets involved.

Biochemical Pathways

Given its structural similarity to indole and imidazole derivatives , it might influence similar pathways. These could include various signaling pathways, metabolic pathways, or cell cycle processes. The downstream effects would depend on the specific pathways and targets involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include temperature, pH, presence of other molecules, and the specific cellular or tissue environment.

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJRABGLXQLQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643948
Record name (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-66-1
Record name Methanone, (3-chloro-5-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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